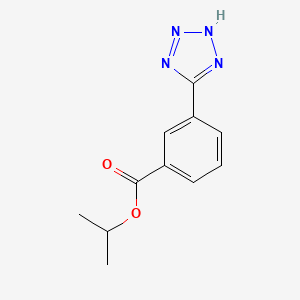

isopropyl 3-(2H-tetrazol-5-yl)benzoate

CAS No.: 867329-89-3

Cat. No.: VC2444701

Molecular Formula: C11H12N4O2

Molecular Weight: 232.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867329-89-3 |

|---|---|

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | propan-2-yl 3-(2H-tetrazol-5-yl)benzoate |

| Standard InChI | InChI=1S/C11H12N4O2/c1-7(2)17-11(16)9-5-3-4-8(6-9)10-12-14-15-13-10/h3-7H,1-2H3,(H,12,13,14,15) |

| Standard InChI Key | LYCQNVMHUDDPDI-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)C1=CC=CC(=C1)C2=NNN=N2 |

| Canonical SMILES | CC(C)OC(=O)C1=CC=CC(=C1)C2=NNN=N2 |

Introduction

Chemical Structure and Properties

Molecular Composition

Isopropyl 3-(2H-tetrazol-5-yl)benzoate (CAS No.: 867329-89-3) features a benzoate core with an isopropyl ester group and a 2H-tetrazole substituent at the meta position. The tetrazole ring is connected to the benzoate through the carbon at position 5 of the tetrazole system. This structural arrangement creates a molecule with distinct chemical and biological characteristics that contribute to its pharmaceutical potential.

The compound has a molecular formula of C11H12N4O2 with a molecular weight of 232.24 g/mol. The presence of both the ester functionality and the tetrazole ring contributes to its unique chemical profile, combining lipophilicity from the isopropyl group with the hydrogen-bonding capabilities of the tetrazole moiety.

Physical Properties

The physical properties of isopropyl 3-(2H-tetrazol-5-yl)benzoate are summarized in Table 1, highlighting key characteristics relevant to its handling, storage, and application in research settings.

Table 1: Physical Properties of Isopropyl 3-(2H-tetrazol-5-yl)benzoate

| Property | Value |

|---|---|

| CAS Number | 867329-89-3 |

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| Physical State | Solid at room temperature |

| Appearance | Typically a crystalline solid |

| Research Designation | For research use only; not for human or veterinary use |

Chemical Reactivity

The chemical behavior of isopropyl 3-(2H-tetrazol-5-yl)benzoate is significantly influenced by the dual presence of the ester group and the tetrazole ring. The tetrazole moiety exhibits acidic properties, serving as an excellent bioisostere for carboxylic acids in medicinal chemistry applications. This characteristic allows the compound to form strong interactions with biological macromolecules through hydrogen bonding and ionic interactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of isopropyl 3-(2H-tetrazol-5-yl)benzoate can be accomplished through various methodological approaches, with the specific route often determined by considerations of yield, purity, and available starting materials. A common synthetic pathway involves the esterification of 3-(2H-tetrazol-5-yl)benzoic acid with isopropyl alcohol in the presence of an appropriate catalyst.

Alternative synthetic strategies may involve the formation of the tetrazole ring after establishing the isopropyl benzoate structure. This approach typically utilizes a [3+2] cycloaddition reaction between an azide and a nitrile precursor, similar to methods employed for other tetrazole-containing compounds in the literature . The selection of the specific synthetic route depends on factors such as reagent availability, desired yield, and the need for regioselectivity in the tetrazole formation.

Reaction Conditions and Optimization

The successful synthesis of isopropyl 3-(2H-tetrazol-5-yl)benzoate requires careful optimization of reaction conditions to ensure high yield and purity. Temperature control, solvent selection, reaction time, and catalyst loading are critical parameters that influence the efficiency of the synthetic process.

The formation of the tetrazole ring, particularly when constructed via cycloaddition reactions, may require extended reaction times and elevated temperatures. The esterification step typically employs acid catalysis or coupling reagents, with the specific conditions tailored to maximize yield while minimizing side reactions. Modern synthetic approaches may incorporate techniques such as microwave-assisted synthesis or continuous flow methods to enhance reaction efficiency and product quality.

Biological Activities

Pharmacological Profile

Isopropyl 3-(2H-tetrazol-5-yl)benzoate exhibits significant biological activities that contribute to its potential value in pharmaceutical research and development. The tetrazole ring serves as a carboxylic acid bioisostere, enhancing interaction with biological targets through hydrogen bonding networks and ionic interactions while potentially offering improved metabolic stability compared to carboxylic acid analogs.

The compound has demonstrated antimicrobial properties, although the complete spectrum of its activity requires further investigation and characterization. The balanced combination of the lipophilic isopropyl ester with the hydrogen-bonding capabilities of the tetrazole moiety creates a pharmacological profile that may influence the compound's behavior in biological systems, including aspects of absorption, distribution, metabolism, and excretion.

Structure-Activity Relationships

The biological activity of isopropyl 3-(2H-tetrazol-5-yl)benzoate is intrinsically linked to its structural features. The meta-positioning of the tetrazole ring on the benzoate core establishes a specific spatial arrangement that influences the compound's interaction with biological targets. This positioning affects the electronic distribution across the molecule and creates a distinct pattern of potential binding sites for receptor interactions.

Research on tetrazole-containing compounds has demonstrated that structural modifications can significantly impact biological activity. For instance, variations in the substitution pattern on the aromatic ring, modifications to the ester functionality, or alterations to the tetrazole moiety can produce compounds with diverse pharmacological profiles. These structure-activity relationships provide valuable insights for the rational design and optimization of tetrazole-based therapeutic agents .

Applications in Medicinal Chemistry

Comparison with Related Compounds

To contextualize the properties and potential applications of isopropyl 3-(2H-tetrazol-5-yl)benzoate, it is valuable to compare it with structurally related compounds. Table 2 presents a comparative analysis highlighting key structural and functional differences between isopropyl 3-(2H-tetrazol-5-yl)benzoate and selected related compounds.

Table 2: Comparative Analysis of Tetrazole-Containing Compounds

These structural variations result in distinct differences in physicochemical properties, binding interactions, and biological activities. Understanding these relationships provides valuable insights for the rational design and optimization of tetrazole-based compounds for specific therapeutic applications .

Synthesis Considerations

Synthetic Challenges

The synthesis of isopropyl 3-(2H-tetrazol-5-yl)benzoate presents several challenges that must be addressed to achieve high-quality product with optimal yield. These challenges include:

-

Regioselectivity in tetrazole formation, as multiple isomers can potentially form during the cycloaddition reaction

-

Control of reaction conditions to minimize side reactions and maximize yield

-

Purification procedures to ensure high purity of the final compound

-

Scale-up considerations for larger-scale synthesis

Addressing these challenges requires careful selection of reaction conditions, catalysts, and purification strategies. Advanced synthetic methodologies, such as flow chemistry or microwave-assisted synthesis, may offer advantages in overcoming some of these challenges.

Synthetic Routes Comparison

Multiple synthetic pathways can be employed to produce isopropyl 3-(2H-tetrazol-5-yl)benzoate, each with distinct advantages and limitations. Table 3 presents a comparison of potential synthetic routes, highlighting key considerations for each approach.

Table 3: Comparison of Synthetic Routes for Isopropyl 3-(2H-tetrazol-5-yl)benzoate

The selection of the optimal synthetic route depends on factors such as starting material availability, desired scale, and specific requirements for the final product.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume